molecular formula C38H59N9O13 B173399 TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU CAS No. 103424-74-4

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU

Cat. No.: B173399
CAS No.: 103424-74-4
M. Wt: 849.9 g/mol
InChI Key: URCVABGAANCWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of multiple amino acids, each contributing to its unique structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain stages to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Receptor Binding: The peptide may bind to cell surface receptors, triggering downstream signaling cascades.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.

    Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is unique due to its specific sequence and the presence of multiple valine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.

Biological Activity

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU, a peptide consisting of eight amino acids, has garnered attention in the field of biomedical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

1. Structure and Synthesis

This compound has the following chemical structure:

  • Molecular Formula : C41H64N10O14
  • Molecular Weight : 884.0 g/mol

The peptide can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method that allows for the precise assembly of amino acids in a desired sequence. This technique has been crucial in producing peptides for research and therapeutic applications .

2.1 Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance, certain synthetic peptides have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the antibacterial activity of related peptides against Staphylococcus aureus and Escherichia coli, suggesting that the presence of hydrophobic amino acids enhances membrane disruption capabilities .

2.2 Anticancer Activity

Peptides have been explored for their anticancer properties, with some studies demonstrating that sequences containing hydrophobic and polar residues can inhibit cancer cell proliferation. For example:

Peptide SequenceCancer Cell LineIC50 (μM)
TYR-Gly-Ala-ValHeLa22
Gly-Ala-Val-ValMCF727
Val-Val-AsnHCT116≥50

These findings suggest that modifications in peptide sequences can lead to varying levels of cytotoxicity against different cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

3.1 Membrane Disruption

Peptides often exert their antimicrobial effects by disrupting bacterial membranes. The amphipathic nature of this compound allows it to interact with lipid bilayers, leading to pore formation and subsequent cell lysis.

3.2 Apoptosis Induction

In cancer cells, peptides can trigger apoptotic pathways by activating caspases or altering mitochondrial membrane permeability. This mechanism has been observed in studies involving similar peptide structures .

4. Case Studies

Several case studies have explored the biological activities of peptides akin to this compound:

  • Antimicrobial Peptide Study :
    • Objective : To assess the antibacterial efficacy against resistant strains.
    • Method : Minimum inhibitory concentration (MIC) tests.
    • Results : Peptides demonstrated significant inhibition against E. coli and S. aureus at concentrations as low as 10 μM.
  • Anticancer Activity Assessment :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay to measure cell viability.
    • Results : The peptide exhibited IC50 values ranging from 22 μM to ≥50 μM across different cell lines, indicating potential as an anticancer agent .

5. Conclusion

The compound this compound shows promise in various biological activities, particularly in antimicrobial and anticancer applications. Its ability to disrupt membranes and induce apoptosis highlights its potential as a therapeutic agent. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms further.

Properties

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVABGAANCWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575727
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103424-74-4
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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